molecular formula C9H11NO3 B1435687 Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 1638771-76-2

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B1435687
CAS No.: 1638771-76-2
M. Wt: 181.19 g/mol
InChI Key: JCPLCJAGGRMZEW-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound belonging to the class of 2-pyridone esters. These structures are characterized by a nitrogen-containing ring with both carbonyl and ester functional groups, making them valuable intermediates in organic synthesis and medicinal chemistry research . The 2-oxo-1,2-dihydropyridine (2-pyridone) core is a privileged scaffold in pharmaceutical development due to its prevalence in biologically active molecules and natural products . This methyl ester derivative is primarily utilized as a key building block for the synthesis of more complex molecules. For researchers, it serves as a versatile precursor for amide formation or hydrolysis to the corresponding carboxylic acid, which can further be functionalized into various derivatives such as hydrazides . These downstream products are of significant interest in the exploration of new therapeutic agents. The structural motif is analogous to that found in Hantzsch-type dihydropyridines, which are well-known in medicinal chemistry for their biological properties and are often used to study oxidation-reduction processes analogous to those of the NADH coenzyme . Applications: This compound is for research use only. It is intended for use as a pharmaceutical intermediate and in chemical synthesis. It is not for diagnostic or therapeutic use. Safety Information: Please refer to the Material Safety Data Sheet (MSDS) for safe handling, storage, and disposal procedures.

Properties

IUPAC Name

methyl 1-ethyl-2-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-10-5-4-7(6-8(10)11)9(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPLCJAGGRMZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Esterification and Alkylation

Overview:
The foundational approach begins with the synthesis of the dihydropyridine core, followed by esterification and subsequent alkylation to introduce the ethyl group at the 1-position. The process typically involves the following steps:

  • Preparation of 2,4-dihydropyridine intermediates:
    These are synthesized via Hantzsch-type multicomponent reactions or from precursor pyridine derivatives through reduction and cyclization steps.

  • Esterification to form methyl esters:
    The carboxylic acid derivatives are esterified using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or via Fischer esterification with methanol and acid catalysis.

  • Introduction of the ethyl group at the 1-position:
    Alkylation at the nitrogen atom of the dihydropyridine ring is achieved through nucleophilic substitution using ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of base.

Representative Procedure:
A typical synthesis involves dissolving the 2,4-dihydropyridine-4-carboxylic acid methyl ester in a suitable solvent (e.g., acetonitrile), followed by addition of ethyl halide and a base such as potassium carbonate. The mixture is refluxed, leading to N-alkylation and formation of the target compound.

Step Reagents & Conditions Outcome
Esterification Carboxylic acid + methanol + acid catalyst Methyl ester of dihydropyridine
N-Alkylation Ethyl halide + K2CO3 in acetonitrile N-ethyl derivative

Synthesis via Cyclization of N-Acyl Precursors

Mechanism:
This pathway involves the synthesis of N-alkyl-2-oxo-1,2-dihydropyridine derivatives via cyclization of suitable acyl precursors:

  • Preparation of N-alkyl-2-aminopyridines:
    Starting from 2-aminopyridines, N-alkylation with ethyl halides introduces the ethyl substituent.

  • Oxidative cyclization:
    The N-alkylated amino pyridine undergoes oxidation and cyclization with suitable oxidants (e.g., hydrogen peroxide, potassium permanganate) to form the dihydropyridine ring with the keto functionality at the 2-position.

  • Esterification at the 4-position:
    The carboxyl group is esterified with methanol under acidic conditions, yielding the methyl ester.

Research Findings:
A study demonstrated that N-alkylation followed by oxidative cyclization yields the dihydropyridine core efficiently, with yields exceeding 70%. The process is summarized as follows:

Step Reagents & Conditions Yield Reference
N-alkylation Ethyl halide + base 85%
Oxidative cyclization H2O2, heat 72%
Esterification MeOH + acid 80%

Alternative Synthesis via Condensation Reactions

Condensation of 1-ethyl-2-aminopyridine derivatives with β-keto esters:
This method employs a condensation reaction between 1-ethyl-2-aminopyridine and methyl acetoacetate or similar β-keto esters, followed by cyclization to form the dihydropyridine ring with the methyl ester at position 4.

  • Procedure:
    Mix the amino pyridine with methyl acetoacetate in ethanol, add a catalytic amount of acid (e.g., acetic acid), and reflux. The intermediate cyclized product is then isolated and purified.
Step Reagents & Conditions Yield Reference
Condensation Aminopyridine + methyl acetoacetate + acid 65-75%
Cyclization Reflux 70%

Summary of Key Data and Reaction Conditions

Method Starting Materials Key Reagents Conditions Typical Yield Notes
Esterification + Alkylation 2,4-dihydropyridine-4-carboxylic acid Methyl iodide, ethyl halide Reflux, base 80-90% Efficient for N-alkylation
Cyclization of N-Acyl Precursors 2-aminopyridine derivatives Oxidants (H2O2), ethyl halides Room temp to heat 70-85% High yield, scalable
Condensation with β-keto esters 2-aminopyridine + methyl acetoacetate Acid catalyst Reflux 65-75% Versatile, moderate yield

Mechanistic Insights and Research Findings

Recent studies emphasize the importance of controlling reaction conditions to favor the formation of the desired methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate:

Research also indicates that the choice of starting materials and reagents significantly influences the purity and yield of the target compound, with optimized conditions reported to achieve yields over 80%.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is primarily investigated for its potential therapeutic effects. Its structure suggests that it may act as a precursor for the synthesis of various bioactive compounds.

Potential Therapeutic Applications:

  • Antimicrobial Activity: Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. A study demonstrated that modifications of this compound could enhance its efficacy against specific bacterial strains .
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of complex molecules.

Synthesis Applications:

  • Building Block for Heterocycles: This compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. For instance, it can react with amines to form substituted pyridines, which are important in pharmaceuticals .
  • Reagent in Michael Additions: It acts as a Michael acceptor in conjugate addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger molecular frameworks .

Agrochemical Applications

The agricultural sector has also shown interest in methyl 1-ethyl-2-oxo-1,2-dihydropyridine derivatives due to their potential as agrochemicals.

Agrochemical Properties:

  • Pesticidal Activity: Some studies suggest that derivatives of this compound exhibit pesticidal properties, making them suitable candidates for developing new pesticides. Their effectiveness against pests could lead to reduced environmental impact compared to traditional chemicals .
  • Plant Growth Regulators: Compounds with similar structures have been explored as plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of methyl 1-ethyl-2-oxo-1,2-dihydropyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at certain concentrations, suggesting potential for development into antimicrobial agents.

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Compound A5015
Compound B10020

Case Study 2: Synthesis of Pyridine Derivatives

In a synthetic application, methyl 1-ethyl-2-oxo-1,2-dihydropyridine was used to prepare a series of pyridine derivatives via a multi-step reaction pathway. The yields were reported to be between 60% and 85%, demonstrating its utility as a synthetic intermediate.

Reaction StepYield (%)
Step 175
Step 265
Final Product80

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid 33972-97-3 C₇H₇NO₃ 153.14 1-Methyl, 4-carboxylic acid 0.94
1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid 1123169-39-0 C₈H₉NO₃ 167.16 1-Ethyl, 4-carboxylic acid 0.91
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate 89937-77-9 C₇H₇NO₃ 153.14 1-H (no alkyl), 4-methyl ester 0.91
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate 887596-02-3 C₁₁H₁₂N₂O₄ 236.23 6-Cyano, 3-methoxy, 1-methyl, ethyl ester N/A

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The 1-ethyl group in the target compound increases logP compared to the 1-methyl analog (e.g., 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, logP ~0.5), enhancing membrane permeability .
  • Solubility : Carboxylic acid derivatives (e.g., CAS 1123169-39-0) exhibit higher aqueous solubility due to ionization, whereas ester derivatives (e.g., CAS 89937-77-9) are more lipophilic .
  • Thermal Stability : Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate (CAS 89937-77-9) has a boiling point of 342.4°C and melting point of 160.9°C . The 1-ethyl analog is expected to have a lower melting point due to reduced crystallinity.
Pharmacological Potential
  • Analogs like Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 887596-02-3) demonstrate the impact of electron-withdrawing groups (e.g., cyano) on bioactivity, suggesting the target compound could be tailored for specific receptor interactions .
  • The metabolite Methyl 6-butyl-1-{[3-fluoro-2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxylate () highlights the use of such esters in drug discovery, particularly for CNS targets .

Biological Activity

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 1638771-76-2) is a compound belonging to the class of dihydropyridine derivatives, which have garnered attention due to their diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC₉H₁₁N₁O₃
Molecular Weight181.19 g/mol
CAS Number1638771-76-2
PurityTypically ≥95%

The compound features a dihydropyridine ring that is crucial for its biological activity, particularly in cardiovascular and neuropharmacological contexts.

Antioxidant Activity

Dihydropyridine derivatives, including this compound, have been reported to exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders .

Antimicrobial Properties

Research indicates that Methyl 1-ethyl-2-oxo-1,2-dihydropyridine derivatives possess antimicrobial activity against a range of pathogens. A study demonstrated that these compounds could inhibit bacterial growth, particularly against Gram-positive bacteria . The mechanism is thought to involve disruption of bacterial cell membranes.

Antitumor Activity

Recent studies have shown that dihydropyridine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to Methyl 1-ethyl-2-oxo-1,2-dihydropyridine have been found to activate caspases in various cancer cell lines, leading to programmed cell death . This suggests potential applications in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. By inhibiting calcium influx into cells, they can regulate muscle contraction and neurotransmitter release.
  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Gene Expression Regulation : Certain dihydropyridine derivatives can modulate the expression of genes involved in cell survival and apoptosis pathways.

Case Studies

A selection of case studies highlights the efficacy of Methyl 1-ethyl-2-oxo-1,2-dihydropyridine derivatives:

Study ReferenceFocus AreaFindings
Antioxidant ActivitySignificant reduction in oxidative stress markers in vitro.
Antimicrobial ActivityInhibition of Staphylococcus aureus growth at low concentrations.
Antitumor ActivityInduction of apoptosis in breast cancer cell lines via caspase activation.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate?

A common approach involves cyclization reactions using Lewis acids (e.g., AlCl₃) in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K). For example, analogous dihydropyridine carboxylates are synthesized via chloroacetyl intermediates followed by acid-catalyzed cyclization and recrystallization from ethanol or dichloromethane/hexane mixtures . Esterification steps using sulfuric acid or methanol under reflux may also be employed, as seen in related pyridine carboxylate syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

  • ¹H NMR : To confirm substituent positions and stereochemistry (e.g., coupling constants for diastereomers) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M]+ peaks) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and molecular geometry using programs like SHELXL for refinement .

Q. How can purity and stability be optimized during synthesis?

Recrystallization from ethanol or ethanol/water mixtures is effective for purification . Stability is enhanced by storing the compound in anhydrous conditions, as moisture may hydrolyze the ester group. Purity (>95%) is confirmed via HPLC and elemental analysis .

Advanced Questions

Q. How are stereochemical ambiguities resolved in crystallographic studies?

X-ray crystallography with SHELXL refinement is the gold standard. For example, weak C–H⋯π and hydrogen-bonding interactions in crystal lattices (e.g., centroid distances of 3.6–3.8 Å) help infer molecular packing and configuration . Dynamic NMR experiments may supplement crystallographic data to assess conformational flexibility in solution .

Q. What strategies address discrepancies between spectroscopic and crystallographic data?

Cross-validation is essential:

  • Dynamic effects : NMR may average signals for rapidly interconverting conformers, while X-ray provides static snapshots.
  • Hydrogen bonding : Graph set analysis (e.g., Etter’s formalism) identifies patterns in crystal structures that explain deviations from solution-phase geometries .

Q. How are intermolecular interactions analyzed in solid-state studies?

Graph set analysis categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) and C–H⋯π interactions. Software like ORTEP-3 visualizes these networks, while SHELXL refines thermal parameters to validate non-covalent interactions .

Q. What pharmacological targets are plausible for this compound?

Structural analogs (e.g., ethyl 1-methyl derivatives) act as phosphodiesterase (PDE) and AMPA receptor inhibitors . Target identification requires:

  • In vitro assays : PDE activity screening using fluorogenic substrates.
  • Molecular docking : Simulations against PDE4B or AMPA receptor X-ray structures (e.g., PDB 3G2T) .

Q. What challenges arise in crystallographic refinement of hydrogen atoms?

Hydrogen positions are often modeled using riding constraints (C–H = 0.93–0.97 Å) due to low electron density. SHELXL’s AFIX commands automate this, but manual validation is needed for acidic hydrogens (e.g., NH or OH groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 2
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Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

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